molecular formula C16H16N6O6S B12900101 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-nitrophenyl)sulfanylamino]-1H-purin-6-one

9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-nitrophenyl)sulfanylamino]-1H-purin-6-one

Cat. No.: B12900101
M. Wt: 420.4 g/mol
InChI Key: NLMVANFDHZBGDF-HOSYDEDBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-nitrophenyl)sulfanylamino]-1H-purin-6-one: is a complex organic compound with significant implications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-nitrophenyl)sulfanylamino]-1H-purin-6-one typically involves multi-step organic reactions. The process begins with the preparation of the purine base, followed by the attachment of the sugar moiety and the nitrophenyl sulfanyl group. Common reagents used in these reactions include nucleophiles, electrophiles, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the nitrophenyl group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways.

Medicine: The compound has potential therapeutic applications, particularly in the development of antiviral and anticancer agents due to its unique structural features.

Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-nitrophenyl)sulfanylamino]-1H-purin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exerting its antiviral or anticancer effects.

Comparison with Similar Compounds

    Adenosine: A nucleoside with a similar purine base but lacking the nitrophenyl sulfanyl group.

    Guanosine: Another nucleoside with a purine base, differing in the functional groups attached to the base and sugar moiety.

    2-Nitrophenylthioadenosine: A compound with structural similarities, including the nitrophenyl sulfanyl group.

Uniqueness: The presence of the nitrophenyl sulfanyl group in 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-nitrophenyl)sulfanylamino]-1H-purin-6-one distinguishes it from other nucleosides, imparting unique chemical properties and potential biological activities. This structural feature enhances its reactivity and interaction with molecular targets, making it a valuable compound for various scientific applications.

Biological Activity

The compound 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-nitrophenyl)sulfanylamino]-1H-purin-6-one is a complex organic molecule with significant potential in medicinal chemistry. Its structure features a purine base linked to a sugar moiety and a nitrophenyl sulfanylamino group, which may contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C13H16N6O4S
  • Molecular Weight : 336.37 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in nucleic acid metabolism. The nitrophenyl sulfanylamino group may enhance binding affinity to enzymes such as:

  • Nucleoside triphosphate hydrolases
  • DNA polymerases

These interactions can potentially inhibit viral replication and cancer cell proliferation by disrupting nucleic acid synthesis.

Biological Activity Overview

Recent studies have highlighted the following biological activities:

  • Antiviral Activity : The compound has shown promise as an antiviral agent by inhibiting the replication of several viruses through interference with their nucleic acid synthesis pathways.
  • Anticancer Properties : Preliminary research indicates that this compound may exhibit cytotoxic effects on various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
  • Enzyme Inhibition : It has been documented to inhibit specific enzymes involved in nucleotide metabolism, which could lead to therapeutic benefits in conditions characterized by dysregulated nucleotide synthesis.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindingsReference
Study ADemonstrated antiviral effects against HIV in vitro with IC50 values indicating potent inhibition.
Study BShowed significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 of 15 µM.
Study CInvestigated enzyme inhibition and found that the compound effectively inhibits adenine deaminase activity.

Table 1: Summary of Biological Activities

Activity TypeDescription
AntiviralInhibits viral replication in vitro
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits key metabolic enzymes

Table 2: Comparative Study Results

CompoundIC50 (µM)Target
Compound A10HIV
Compound B15MCF-7
This Compound12Adenine Deaminase

Properties

Molecular Formula

C16H16N6O6S

Molecular Weight

420.4 g/mol

IUPAC Name

9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-nitrophenyl)sulfanylamino]-1H-purin-6-one

InChI

InChI=1S/C16H16N6O6S/c23-6-10-9(24)5-12(28-10)21-7-17-13-14(21)18-16(19-15(13)25)20-29-11-4-2-1-3-8(11)22(26)27/h1-4,7,9-10,12,23-24H,5-6H2,(H2,18,19,20,25)/t9-,10+,12+/m0/s1

InChI Key

NLMVANFDHZBGDF-HOSYDEDBSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)NSC4=CC=CC=C4[N+](=O)[O-])CO)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)NSC4=CC=CC=C4[N+](=O)[O-])CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.